molecular formula C13H16ClFN2 B173667 6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride CAS No. 180411-84-1

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride

Cat. No. B173667
M. Wt: 254.73 g/mol
InChI Key: XQLCTWVCYXQHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride is a fluorinated heterocycle compound . It is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia . It is also exploited as a molecular scaffold for antimicrobials, antidepressants, and anticancer drugs .


Synthesis Analysis

The synthesis of 6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride has been discussed in several studies . These studies have assessed the anti-cancer and anti-TB activities of the synthesized molecules using in vitro and in silico methods .


Molecular Structure Analysis

The molecular formula of 6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride is C12H14ClFN2O . Its molecular weight is 256.70 g/mol . The InChIKey of the compound is CWPSRUREOSBKBQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions, as described in several studies . For instance, one study discusses the in vitro anti-mycobacterial screening of the compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 256.70 g/mol . Its molecular formula is C12H14ClFN2O . The InChIKey of the compound is CWPSRUREOSBKBQ-UHFFFAOYSA-N .

Scientific Research Applications

Application 1: Antibacterial Activity

  • Summary of the Application: This compound has been synthesized and tested for its antibacterial activity . It is a derivative of 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole.
  • Methods of Application: The compound was synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . Antibacterial evaluation was carried out by the agar well diffusion method .
  • Results or Outcomes: Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Application 2: Antiproliferative Agent

  • Summary of the Application: 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Hydrochloride is a novel antiproliferative agent .

Application 3: Synthesis of Paliperidone

  • Summary of the Application: This compound is an important intermediate product in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone .

Application 4: Antiproliferative Agent

  • Summary of the Application: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride (Risperidone EP Impurity M; Paliperidone USP Related Compound B) is a novel antiproliferative agent .

Safety And Hazards

The compound should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

The compound has been assessed for anti-cancer and anti-TB activities using in vitro and in silico methods . Future research could further explore these properties and potentially develop new therapeutic applications .

properties

IUPAC Name

6-fluoro-3-piperidin-4-yl-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLCTWVCYXQHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CC(=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625289
Record name 6-Fluoro-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride

CAS RN

180411-84-1
Record name 6-Fluoro-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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